molecular formula C9H13NO2S B1491329 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid CAS No. 1888613-08-8

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid

Cat. No.: B1491329
CAS No.: 1888613-08-8
M. Wt: 199.27 g/mol
InChI Key: ZLNVYGNYLXUXJK-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylthiophene as the starting material.

  • Functionalization: The thiophene ring is functionalized through a series of reactions to introduce the amino and carboxylic acid groups.

  • Coupling Reactions: Various coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial process can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-methylthiophen-2-yl)butanoic acid can undergo several types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.

  • Industry: It is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

2-Amino-4-(3-methylthiophen-2-yl)butanoic acid is similar to other thiophene derivatives, such as 3-amino-3-(5-methylthiophen-2-yl)propanoic acid and ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate. its unique structure and functional groups contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 3-Amino-3-(5-methylthiophen-2-yl)propanoic acid

  • Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

Properties

IUPAC Name

2-amino-4-(3-methylthiophen-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-5-13-8(6)3-2-7(10)9(11)12/h4-5,7H,2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNVYGNYLXUXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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